Methyl 4-[(3,5-dimethylphenyl)amino]-8-fluoroquinoline-2-carboxylate
Description
Methyl 4-[(3,5-dimethylphenyl)amino]-8-fluoroquinoline-2-carboxylate is a fluorinated quinoline derivative featuring a 3,5-dimethylphenylamino substituent at the C4 position and a methyl ester group at C2. Its structure combines a quinoline backbone—a privileged scaffold in medicinal chemistry—with a fluorine atom at C8, which enhances metabolic stability and bioavailability. The 3,5-dimethylphenyl group introduces steric bulk and lipophilicity, while the carboxylate ester at C2 modulates solubility and pharmacokinetic properties. This compound’s design aligns with strategies to optimize drug-like characteristics, such as target binding affinity and absorption, common in kinase inhibitors or antimicrobial agents .
Properties
IUPAC Name |
methyl 4-(3,5-dimethylanilino)-8-fluoroquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2/c1-11-7-12(2)9-13(8-11)21-16-10-17(19(23)24-3)22-18-14(16)5-4-6-15(18)20/h4-10H,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWFHSACPFBXOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=CC(=NC3=C2C=CC=C3F)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(3,5-dimethylphenyl)amino]-8-fluoroquinoline-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzoyl Group: The benzoyl group is introduced via a Friedel-Crafts acylation reaction.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction involving hydrazine derivatives and carboxylic acids.
Coupling with Benzamide: The final step involves coupling the oxadiazole derivative with 3-methoxyphenylbenzamide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(3,5-dimethylphenyl)amino]-8-fluoroquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxadiazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can lead to the formation of reduced derivatives.
Scientific Research Applications
Methyl 4-[(3,5-dimethylphenyl)amino]-8-fluoroquinoline-2-carboxylate has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs.
Industrial Applications: It may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-[(3,5-dimethylphenyl)amino]-8-fluoroquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Methodological Considerations
- Structural Characterization : Modern crystallography tools like SHELXL (for refinement) and OLEX2 (for structure solution) are critical for resolving substituent conformations and validating synthetic outcomes .
- Lipophilicity Assessment : HPLC-derived log k values, as reported for analogues , should be applied to the target compound to quantify its partition coefficient.
Biological Activity
Methyl 4-[(3,5-dimethylphenyl)amino]-8-fluoroquinoline-2-carboxylate is a synthetic compound belonging to the quinoline family, notable for its potential biological activities. This article delves into its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound can be represented by the molecular formula . Its structure features a methyl ester group and a fluorine atom at the 8-position of the quinoline ring, which is crucial for its biological activity. The presence of the dimethylphenyl group enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.
Biological Activities
This compound exhibits several promising biological activities:
- Antibacterial Activity : Preliminary studies indicate that this compound possesses significant antibacterial properties, particularly against resistant strains of bacteria. Its mechanism may involve the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription .
- Anticancer Potential : The compound has shown effectiveness in various cancer cell lines, suggesting it may induce apoptosis through mechanisms involving oxidative stress and modulation of cell cycle regulators.
- Anti-inflammatory Effects : Research indicates that it may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways involved in inflammation.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound likely interacts with key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- DNA Interaction : Its structure allows for intercalation into DNA, disrupting replication processes in both bacterial and cancerous cells.
- Oxidative Stress Induction : It may promote the generation of reactive oxygen species (ROS), leading to cellular damage in cancer cells while sparing normal cells .
Table 1: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Antibacterial | Inhibition of resistant bacterial strains | |
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduction of pro-inflammatory cytokines |
Case Study: Antibacterial Efficacy
In a study evaluating the antibacterial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA), the compound demonstrated an MIC (Minimum Inhibitory Concentration) value significantly lower than that of standard antibiotics. This suggests its potential as a new therapeutic agent against multi-drug resistant infections .
Case Study: Cancer Cell Line Testing
In vitro tests conducted on various cancer cell lines revealed that the compound effectively induced apoptosis at concentrations as low as 10 µM. The mechanism was linked to increased levels of ROS and activation of caspase pathways, indicating a promising avenue for cancer treatment development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
